molecular formula C20H27ClN2O4 B13730779 Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-diethylaminoethyl)-, oxalate CAS No. 41734-60-5

Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-diethylaminoethyl)-, oxalate

Cat. No.: B13730779
CAS No.: 41734-60-5
M. Wt: 394.9 g/mol
InChI Key: SNWMPGZUAXHOFM-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-diethylaminoethyl)-, oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives, while substitution reactions can produce a variety of functionalized carbazole compounds .

Scientific Research Applications

Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-diethylaminoethyl)-, oxalate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: Utilized in the production of industrial coatings, dyes, and pigments.

Mechanism of Action

The mechanism of action of Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-diethylaminoethyl)-, oxalate involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-diethylaminoethyl)-, oxalate is unique due to its specific structure, which combines the carbazole core with a diethylaminoethyl group and an oxalate salt. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

41734-60-5

Molecular Formula

C20H27ClN2O4

Molecular Weight

394.9 g/mol

IUPAC Name

2-(6-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)ethyl-diethylazanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C18H25ClN2.C2H2O4/c1-3-20(4-2)11-12-21-17-8-6-5-7-15(17)16-13-14(19)9-10-18(16)21;3-1(4)2(5)6/h9-10,13H,3-8,11-12H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

SNWMPGZUAXHOFM-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCN1C2=C(CCCC2)C3=C1C=CC(=C3)Cl.C(=O)(C(=O)[O-])O

Origin of Product

United States

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